synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone
synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone
An In-depth Technical Guide to the Synthesis of 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of the novel propiophenone derivative, 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone. The proposed synthetic strategy is rooted in established, high-yield organic transformations, prioritizing efficiency, scalability, and control over reaction outcomes. We present a convergent synthesis plan that involves two primary stages: the construction of the 3-(2-methylphenyl)propanoic acid intermediate, followed by a regioselective Friedel-Crafts acylation with m-xylene. This document elaborates on the mechanistic rationale behind the chosen pathway, offers detailed, step-by-step experimental protocols, and provides guidance on characterization, troubleshooting, and safety. The insights herein are designed to equip researchers with the practical and theoretical knowledge required to successfully synthesize and study this and structurally related compounds.
Strategic Overview and Retrosynthetic Analysis
The synthesis of complex organic molecules necessitates a logical deconstruction of the target structure to identify reliable bond formations and readily available starting materials. The target molecule, 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone, is a substituted aromatic ketone. Its structure lends itself to a classical carbon-carbon bond-forming strategy.
Rationale for the Chosen Synthetic Pathway
A retrosynthetic analysis reveals two primary disconnection points. The most logical and strategically sound disconnection is at the acyl-aryl bond (Bond A), which points to a Friedel-Crafts acylation reaction.[1][2] This approach is favored over a Friedel-Crafts alkylation to prevent potential carbocation rearrangements and over-alkylation, thus ensuring a single, well-defined product. Alternative routes, such as Grignard-based syntheses or Suzuki couplings, are viable but introduce additional steps and potential complexities, such as the preparation of specific organometallic reagents or boronic esters.[3][4][5] The Friedel-Crafts acylation represents the most direct and industrially scalable route.
Retrosynthetic Disconnection
The disconnection strategy is visualized below. The target molecule is disconnected at the bond between the carbonyl carbon and the 2,4-dimethylphenyl ring. This leads back to two key precursors: m-xylene and 3-(2-methylphenyl)propanoyl chloride. The acyl chloride is readily prepared from its corresponding carboxylic acid.
Figure 1: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediate: 3-(2-methylphenyl)propanoic Acid
The first stage of the synthesis focuses on constructing the C3-aryl side chain. A robust and well-documented method for this transformation is the malonic ester synthesis, which allows for controlled alkylation and subsequent hydrolysis/decarboxylation to yield the desired carboxylic acid.
Mechanistic Rationale
The synthesis begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with 2-methylbenzyl bromide. The resulting dialkylmalonate is subsequently hydrolyzed under basic conditions, followed by acidification and heating to promote decarboxylation, yielding the target propanoic acid. This method is highly reliable and avoids the potential for over-alkylation.
Detailed Experimental Protocol: Malonic Ester Synthesis
Step 2.2.1: Alkylation of Diethyl Malonate
-
In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 100 mmol) in absolute ethanol (100 mL).
-
Once the sodium has completely reacted, cool the solution to room temperature and add diethyl malonate (16.0 g, 100 mmol) dropwise.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 2-methylbenzyl bromide (18.5 g, 100 mmol) dropwise via an addition funnel over 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature, and remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude diethyl 2-(2-methylbenzyl)malonate.
Step 2.2.2: Hydrolysis and Decarboxylation
-
To the crude malonic ester derivative, add a solution of potassium hydroxide (22.4 g, 400 mmol) in water (100 mL).
-
Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours, until the hydrolysis is complete (TLC monitoring).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (approx. 35 mL).
-
Heat the acidified mixture to 100-110 °C for 2-3 hours to effect decarboxylation, observed by the cessation of CO₂ evolution.
-
Cool the solution to room temperature and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(2-methylphenyl)propanoic acid as a solid or viscous oil. The product can be purified by recrystallization or short-path distillation if necessary.
Convergent Step: Friedel-Crafts Acylation
The final step involves the Lewis acid-catalyzed acylation of m-xylene with the prepared 3-(2-methylphenyl)propanoic acid derivative. This reaction forms the core structure of the target molecule.
Mechanistic Principles and Regioselectivity
The carboxylic acid is first converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts with a strong Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich m-xylene ring.
The regioselectivity is dictated by the directing effects of the two methyl groups on the m-xylene ring. Both are ortho-, para-directing activators. The 4-position is sterically the most accessible and is activated (ortho) by one methyl group and (para) by the other, making it the predominant site of acylation. The 2-position is also activated but is more sterically hindered.
Overall Synthetic Workflow
Figure 2: Overall synthetic pathway from starting materials to the final product.
Detailed Experimental Protocol: Acylation
Step 3.3.1: Formation of Acyl Chloride
-
In a fume hood, place the 3-(2-methylphenyl)propanoic acid (16.4 g, 100 mmol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add thionyl chloride (14.3 g, 8.8 mL, 120 mmol) dropwise at room temperature.
-
Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Heat the mixture gently to 50-60 °C for 2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(2-methylphenyl)propanoyl chloride. This intermediate is moisture-sensitive and is typically used immediately without further purification.
Step 3.3.2: Friedel-Crafts Reaction
-
In a flame-dried 1 L three-neck flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (14.7 g, 110 mmol) in anhydrous dichloromethane (DCM, 200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM (100 mL) and add it dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, add a solution of m-xylene (10.6 g, 12.3 mL, 100 mmol) in anhydrous DCM (50 mL) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours or until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice (approx. 500 g) with vigorous stirring.
-
Add concentrated HCl (20 mL) to dissolve the aluminum salts.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone.
Product Characterization (Predicted Data)
All synthesized compounds should be rigorously characterized to confirm their identity and purity. Below is a table of expected analytical data for the final product.
| Analysis | Expected Data for 2',4'-Dimethyl-3-(2-methylphenyl)propiophenone |
| Molecular Formula | C₁₉H₂₂O |
| Molecular Weight | 266.38 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.10 (m, 5H, Ar-H of 2,4-dimethylphenyl & Ar-H), 3.25 (t, 2H, -CO-CH₂-), 3.05 (t, 2H, -CH₂-Ar), 2.45 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 202.0 (C=O), 142.0, 140.0, 138.0, 135.0, 132.0, 130.5, 129.0, 128.5, 126.5, 126.0 (Ar-C), 42.0 (-CO-CH₂-), 30.0 (-CH₂-Ar), 21.5 (Ar-CH₃), 21.0 (Ar-CH₃), 19.5 (Ar-CH₃). |
| IR (KBr, cm⁻¹) | ~2950 (C-H), ~1685 (C=O, aryl ketone), ~1610, 1480 (C=C, aromatic). |
| Mass Spec (EI) | m/z 266 (M⁺), 133 (base peak, [C₉H₉O]⁺), 119 ([C₉H₁₁]⁺). |
Safety and Handling
Executing this synthesis requires adherence to strict safety protocols due to the hazardous nature of several reagents.
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from moisture.
-
2-Methylbenzyl Bromide: Lachrymatory and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. All operations must be conducted in a fume hood.
-
Aluminum Chloride (Anhydrous): Reacts violently with water. The quenching procedure is highly exothermic and must be performed slowly and with adequate cooling.
-
Solvents: Dichloromethane, ethanol, and diethyl ether are flammable and/or volatile. Ensure all heating is done using heating mantles or oil baths, with no open flames.
Proper waste disposal according to institutional guidelines is mandatory for all chlorinated solvents, organic residues, and aqueous waste streams.
References
- CN111393272A - Synthetic method of 3' -methyl propiophenone - Google P
- CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)
- Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
- Synthesis of 2,4'-dimethyl-3-(4-isobutylpiperazino)propiophenone dihydrochloride.
- 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone. PubChem, NIH.
- Friedel-Crafts Alkyl
- Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction.
- Suzuki Coupling. Organic Chemistry Portal.
- EAS Reactions (3)
- Friedel-Crafts Reactions. Chemistry LibreTexts.
- (PDF) Friedel-Crafts Acylation.
- Preparation of propiophenone
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
